2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester
Description
Properties
IUPAC Name |
8-trimethoxysilyloctyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si/c1-14(2)15(16)20-12-10-8-6-7-9-11-13-21(17-3,18-4)19-5/h1,6-13H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYWTJPBIQKDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559861 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122749-49-9 | |
| Record name | 8-(Trimethoxysilyl)octyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 8-(trimethoxysilyl)octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester undergoes various chemical reactions, including:
Polymerization: The methacrylate group in the compound allows it to undergo free radical polymerization, forming cross-linked polymer networks.
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, enhancing the compound’s adhesive properties.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Hydrolysis and Condensation: Acidic or basic conditions can catalyze the hydrolysis and condensation reactions.
Major Products Formed
Polymerization: Cross-linked polymers with enhanced mechanical strength and chemical resistance.
Hydrolysis and Condensation: Siloxane networks that improve adhesion between organic and inorganic materials.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester has a wide range of scientific research applications:
Polymer Science: Used as a monomer in the synthesis of adhesives, coatings, and composites.
Dental Materials: Utilized in the production of dental adhesives and restorative materials.
UV-Curable Coatings and Inks: Employed in the development of UV-curable coatings and inks due to its ability to form cross-linked networks.
Silane Coupling Agent: Enhances adhesion between organic materials and inorganic substrates like glass, metals, and ceramics.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester involves its ability to form cross-linked networks through polymerization. When exposed to UV light, the compound undergoes a photochemical reaction that results in the formation of free radicals. These free radicals then react with other monomers, leading to the formation of a cross-linked network. The cross-linked network provides the polymer with increased mechanical strength and chemical resistance.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester
- CAS No.: 400838-62-2 (as per )
- Molecular Formula : C₁₄H₂₈O₅Si
- Molecular Weight : 312.46 g/mol
- Structure: Comprises a methacrylate group (2-methyl-2-propenoate) linked to an octyl chain terminating in a trimethoxysilyl (-Si(OCH₃)₃) group.
Key Properties :
- Functionality: Combines the polymerizable methacrylate group with a hydrolyzable silane, enabling dual reactivity (organic polymerization and inorganic bonding).
- Applications: Primarily used as a coupling agent in composites, coatings, and adhesives to enhance interfacial adhesion between organic polymers (e.g., plastics, resins) and inorganic substrates (e.g., glass, metals) .
Structural and Functional Analogues
Compound 1 : 2-Propenoic Acid, 2-Methyl-, 3-(Trimethoxysilyl)Propyl Ester (γ-MAPS)
- CAS No.: 2530-85-0 ()
- Molecular Formula : C₁₀H₂₀O₅Si
- Molecular Weight : 248.35 g/mol
- Structure : Shorter propyl chain (vs. octyl) with trimethoxysilyl group.
| Property | Target Compound | γ-MAPS |
|---|---|---|
| Chain Length | Octyl (C8) | Propyl (C3) |
| Hydrolysis Rate | Slower | Faster |
| Flexibility in Polymers | Higher | Lower |
| Hydrophobicity | Higher | Moderate |
| Typical Applications | High-flexibility coatings, hydrophobic composites | Glass fiber reinforcement, fast-curing adhesives |
Key Differences :
- The octyl chain in the target compound provides greater steric hindrance, slowing hydrolysis of the trimethoxysilyl group compared to γ-MAPS .
- Enhanced hydrophobicity improves compatibility with non-polar polymers (e.g., polyethylene) but may reduce dispersion in aqueous systems .
Compound 2 : 2-Propenoic Acid, 2-Methyl-, 11-(Trimethoxysilyl)Undecyl Ester
- CAS No.: 15289-99-3 ()
- Molecular Formula : C₁₈H₃₆O₅Si
- Molecular Weight : 384.62 g/mol
- Structure : Longer undecyl (C11) chain with trimethoxysilyl group.
| Property | Target Compound | Undecyl Derivative |
|---|---|---|
| Chain Length | Octyl (C8) | Undecyl (C11) |
| Hydrolysis Rate | Moderate | Slowest |
| Thermal Stability | Moderate | Higher |
| Solubility in Organics | Good | Excellent |
Key Differences :
- The undecyl derivative’s extended chain enhances thermal stability and solubility in long-chain hydrocarbons but may delay crosslinking in coatings due to reduced silane mobility .
Compound 3 : Octyl Methacrylate (Non-Silane Analog)
- CAS No.: 2157-01-9 ()
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.30 g/mol
- Structure : Methacrylate ester with a simple octyl chain, lacking the silane group.
| Property | Target Compound | Octyl Methacrylate |
|---|---|---|
| Reactivity | Dual (acrylate + silane) | Acrylate-only |
| Adhesion to Inorganics | High | Low |
| Applications | Coupling agents | Plasticizers, lubricants |
Key Differences :
- The absence of a silane group in octyl methacrylate limits its utility in hybrid organic-inorganic systems, restricting it to bulk polymer modifications .
Performance in Polymer Matrices
Hydrolysis and Condensation :
- Target Compound : The octyl chain delays hydrolysis, making it suitable for systems requiring controlled curing (e.g., automotive sealants) .
- γ-MAPS : Faster hydrolysis enables rapid bonding in glass-fiber composites but may cause premature gelation in humid environments .
Mechanical Properties :
Biological Activity
2-Propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester, commonly referred to as 8-trimethoxysilyloctyl 2-methylprop-2-enoate , is a chemical compound with the molecular formula and a molecular weight of 318.48 g/mol. This compound is notable for its dual functionality, combining properties of methacrylate and silane coupling agents, making it versatile in various applications, particularly in polymer science and materials engineering.
Biological Activity
The biological activity of this compound is primarily studied in the context of its applications in dental materials, coatings, and adhesives. The compound undergoes polymerization to form cross-linked networks that enhance mechanical strength and chemical resistance.
- Polymerization : Upon exposure to UV light, the methacrylate group undergoes a photochemical reaction leading to the formation of free radicals. These radicals initiate polymerization with other monomers, resulting in cross-linked structures.
- Silane Coupling : The trimethoxysilyl group facilitates bonding between organic polymers and inorganic substrates (e.g., glass, metals), improving adhesion properties.
Polymer Science
The compound serves as a monomer in synthesizing various polymers used in adhesives, coatings, and composites. Its ability to form cross-linked networks is particularly advantageous for applications requiring enhanced durability.
Dental Materials
In dental applications, it is incorporated into adhesives and restorative materials due to its strong bonding capabilities and resistance to moisture.
UV-Curable Coatings
The compound is also utilized in developing UV-curable coatings and inks, where its rapid curing properties are beneficial.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester | Shorter alkyl chain | Less effective as a coupling agent |
| Methacrylic acid, octyl ester | Lacks trimethoxysilyl group | Lower adhesion properties |
Case Studies and Research Findings
- Dental Adhesives : A study demonstrated that incorporating this compound into dental adhesives significantly improved bond strength compared to traditional formulations. The cross-linked network formed during curing provided enhanced resistance to hydrolytic degradation.
- Coating Durability : Research on coatings developed from this compound indicated superior performance in terms of scratch resistance and chemical stability when tested against common solvents used in industrial applications.
- Environmental Impact : Investigations into the biodegradability of polymers synthesized from this compound revealed promising results, suggesting that formulations could be designed for reduced environmental impact without compromising performance.
Q & A
Q. Q1. What are the standard synthetic routes for 2-propenoic acid, 2-methyl-, 8-(trimethoxysilyl)octyl ester, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via esterification of methacrylic acid derivatives with silane-containing alcohols. Key steps include:
- Moisture control : Hydrolysis of trimethoxysilyl groups must be minimized during synthesis by using anhydrous solvents (e.g., toluene) and inert atmospheres .
- Catalyst selection : Acid catalysts (e.g., p-toluenesulfonic acid) improve esterification efficiency.
- Characterization : Confirm structure via FTIR (C=O stretch at ~1720 cm⁻¹, Si-O-Si at ~1100 cm⁻¹) and ¹H NMR (δ 0.6–0.8 ppm for Si-CH₂, δ 1.9 ppm for methyl methacrylate) .
Advanced Application Challenges
Q. Q2. How can researchers resolve contradictions in reported adhesion performance of this compound in polymer composites?
Methodological Answer: Discrepancies often arise from variations in:
- Hydrolysis conditions : Adjust pH (4–6 optimal for silanol formation) and curing time (24–72 hrs) to enhance interfacial bonding .
- Substrate pretreatment : Plasma or UV/ozone activation of substrates (e.g., glass, metals) improves silane adhesion .
- Quantitative analysis : Use peel strength tests (ASTM D1876) and XPS to measure interfacial bond density and siloxane crosslinking .
Stability and Reactivity Analysis
Q. Q3. What methodologies are recommended to assess hydrolytic stability under experimental conditions?
Methodological Answer:
- Accelerated aging : Expose samples to 85% relative humidity at 40°C for 7–14 days, monitoring mass loss and FTIR changes (Si-O-C degradation at ~950 cm⁻¹) .
- Kinetic studies : Track hydrolysis rates via HPLC or GC-MS to quantify methacrylic acid release .
- Stabilizers : Incorporate antioxidants (e.g., BHT at 0.1–0.5 wt%) to mitigate radical degradation .
Data Contradiction in Thermal Behavior
Q. Q4. How should researchers address inconsistent thermal decomposition data in literature?
Methodological Answer: Contradictions may stem from:
- Heating rate variations : Use TGA at 10°C/min under N₂ to standardize decomposition profiles. Typical onset degradation occurs at ~200°C .
- Sample purity : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted monomers or oligomers .
- Instrument calibration : Validate results against reference materials (e.g., PMMA standards) to ensure accuracy .
Advanced Functionalization Strategies
Q. Q5. What strategies enhance the compound’s reactivity in surface modification applications?
Methodological Answer:
- Co-condensation : Mix with tetraethyl orthosilicate (TEOS) to form hybrid siloxane networks, improving mechanical stability .
- Dual-functional initiators : Incorporate photoinitiators (e.g., Irgacure 184) for UV-induced grafting onto substrates .
- Nanoparticle integration : Embed SiO₂ or TiO₂ nanoparticles (1–5 wt%) to enhance thermal and UV resistance .
Analytical Techniques for Contaminant Detection
Q. Q6. How can trace impurities from synthesis be quantified and mitigated?
Methodological Answer:
- GC-MS/FID : Detect residual methacrylic acid or silanol byproducts with detection limits <10 ppm .
- SPE purification : Use C18 solid-phase extraction to isolate the target compound from polar impurities .
- Quality control : Implement in-situ FTIR monitoring during synthesis to track reaction progress and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
